2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
Description
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is a halogenated hydroxypropionic acid derivative featuring a dichlorophenyl ring and a trifluoromethyl group. Its molecular formula is C₉H₅Cl₂F₃O₃, with a molecular weight of 287.04 g/mol (calculated). This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive hydroxyl and electron-deficient aromatic system.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-2-1-4(3-6(5)11)8(17,7(15)16)9(12,13)14/h1-3,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEJIPULAWNNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(C(F)(F)F)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the presence of iron phthalocyanine and atmospheric oxygen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as iron phthalocyanine.
Reduction: Common reducing agents include hydrides and metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Iron phthalocyanine and atmospheric oxygen.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(2,3-Dichlorophenyl)-3,3,3-trifluoropropionic Acid
- Formula : C₉H₅Cl₂F₃O₂
- Molecular Weight : 273.04 g/mol
- Key Difference : Lacks the hydroxyl group at the β-position, resulting in lower acidity and reduced hydrogen-bonding capability. This structural simplification may enhance metabolic stability but reduce reactivity in enzymatic interactions .
2-(3-Iodophenyl)-3,3,3-trifluoropropionic Acid
- Formula : C₉H₆F₃IO₂
- Molecular Weight : 330.05 g/mol
- Key Difference : Substitution of chlorine with iodine increases molecular weight and polarizability. The iodine atom’s larger size may sterically hinder interactions with biological targets compared to the dichlorophenyl analog .
3,3,3-Trifluoro-2-(3-methoxyphenyl)propionic Acid
Functional Group Modifications
Methyl 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropionate
- Formula : C₁₀H₇Cl₂F₃O₂
- Molecular Weight : 287.07 g/mol
- Key Difference : Esterification of the carboxylic acid group eliminates the acidic proton, rendering the compound less polar. This modification improves lipid solubility, enhancing membrane permeability for drug delivery applications .
2-(3,5-Dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester
- Formula : C₁₃H₁₅F₃O₃
- Molecular Weight : 276.26 g/mol
- The ethyl ester group further modulates solubility .
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